7-Ethylmethylamino Sancycline
Description
Position of 7-Ethylmethylamino Sancycline (B610677) within the Tetracycline (B611298) Chemical Space
7-Ethylmethylamino Sancycline is a semi-synthetic derivative of sancycline, which itself is a tetracycline analogue that lacks the C6-hydroxyl group of the parent tetracycline molecule. ulisboa.pt This modification confers greater stability in both acidic and basic conditions. uomustansiriyah.edu.iq The defining feature of this compound is the presence of an ethylmethylamino group (-N(CH₂CH₃)CH₃) at the 7th carbon position of the D-ring. chemsrc.compharmaffiliates.compharmaffiliates.com This positions it as a close analogue of minocycline (B592863), a clinically important second-generation tetracycline, which possesses a dimethylamino group at the same C7 position. ulisboa.ptnih.gov
The exploration of substitutions at the C7 and C9 positions of the tetracycline D-ring has been a particularly fruitful area of research, leading to the development of more potent and effective analogues. biomedres.us The introduction of either strongly electron-withdrawing or strongly electron-donating groups at C7 has been shown to enhance antibacterial activity. uomustansiriyah.edu.iq The ethylmethylamino group in this compound represents a specific variation of the electron-donating amino substituents at this position.
Overview of Structural Modifications and Analogues in Tetracycline Research
The tetracycline scaffold has been a fertile ground for medicinal chemistry, with modifications made at various positions to modulate activity, spectrum, and ability to overcome resistance. mdpi.comnih.gov Key sites for modification have historically been positions C5, C6, C7, and C9. mdpi.comnih.gov
C6-Modifications: The development of 6-deoxytetracyclines, such as doxycycline (B596269), and 6-demethyl-6-deoxytetracyclines, like sancycline, were pivotal. nih.gov These modifications increased the chemical stability of the molecule, which in turn allowed for further chemical manipulations, particularly electrophilic substitution reactions at the C7 and C9 positions. harvard.edu
C7 and C9-Modifications: The ability to modify the D-ring at positions C7 and C9 has been instrumental in creating second and third-generation tetracyclines. biomedres.us For instance, the addition of a dimethylamino group at C7 led to minocycline, while the introduction of a glycylamido moiety at C9 of a minocycline derivative resulted in tigecycline, a third-generation glycylcycline. nih.govasm.org These substitutions have been shown to be crucial for overcoming common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection. asm.org
Aminomethylcyclines: More recent research has explored aminomethyl substitutions, such as in omadacycline, which features an aminomethyl group at the C9 position. asm.org This modification has been linked to improved bioavailability. asm.org
Fluorocyclines: The replacement of the C7-dimethylamino group with a fluorine atom, as seen in eravacycline, represents another significant advancement, leading to a class of compounds known as fluorocyclines. nih.govnih.gov
This continuous exploration of the tetracycline structure highlights the importance of substitutions at the D-ring in tailoring the molecule's biological activity.
Rationale for Investigating this compound as a Research Entity
Structure-Activity Relationship (SAR) Studies: By systematically altering the alkyl groups on the C7-amino substituent (from dimethyl in minocycline to ethylmethyl in this analogue), researchers can probe the steric and electronic requirements for optimal interaction with the bacterial ribosome. acs.org Studies on related compounds have shown that even small changes in the size of the alkyl groups at C7 can influence potency against different bacterial strains. acs.org
Overcoming Resistance: A primary goal of tetracycline research is to develop compounds that can evade bacterial resistance mechanisms. asm.org The C7 position is known to influence the interaction of the antibiotic with the ribosome, and modifications at this site can potentially restore activity against strains that have developed resistance to older tetracyclines. nih.gov
Pharmacokinetic Properties: The nature of the substituent at C7 can impact the molecule's physicochemical properties, such as lipophilicity and basicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Investigating analogues like this compound provides data on how these modifications influence the pharmacokinetic behavior of the drug. uomustansiriyah.edu.iq
Impurity and Analogue Synthesis: this compound is also relevant as a known impurity and analogue of minocycline. pharmaffiliates.comcymitquimica.com Its synthesis and characterization are important for quality control in the manufacturing of minocycline and for understanding the potential byproducts of synthetic routes. The synthesis of such analogues often involves multi-step processes starting from a sancycline core, followed by specific modifications at the C7 position. acs.org
In essence, this compound serves as a valuable molecular probe, allowing scientists to dissect the intricate relationships between chemical structure and biological function within the tetracycline class. The knowledge gained from its study contributes to the rational design of new and more effective tetracycline-based therapies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H29N3O7 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C24H29N3O7/c1-5-27(4)13-6-7-14(28)16-11(13)8-10-9-12-18(26(2)3)20(30)17(23(25)33)22(32)24(12,34)21(31)15(10)19(16)29/h6-7,10,12,18,28-29,32,34H,5,8-9H2,1-4H3,(H2,25,33) |
InChI Key |
OHWRVEPIOJPBBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 7 Ethylmethylamino Sancycline
Synthetic Pathways for 7-Ethylmethylamino Sancycline (B610677) Scaffolds
The construction of the 7-Ethylmethylamino Sancycline molecule first requires the assembly of the fundamental four-ring sancycline core. This can be achieved through multi-step total synthesis or by the chemical modification of closely related natural products.
The total synthesis of tetracyclines is a formidable task due to the molecule's dense stereochemical complexity and sensitivity to various reaction conditions. illinois.edu The first total synthesis of a biologically active tetracycline (B611298), racemic 6-demethyl-6-deoxytetracycline (sancycline), was a landmark achievement by Woodward and coworkers in 1962, accomplished in a 22-step linear sequence. google.com This and other early routes, such as Muxfeldt's synthesis of oxytetracycline, were lengthy and generally low-yielding, making them impractical for producing large quantities of analogues. illinois.edunih.gov
More contemporary approaches have focused on developing convergent and modular strategies to improve efficiency and facilitate analogue synthesis. The method developed by Myers and coworkers for the synthesis of (–)-tetracycline is a prominent example. thieme-connect.comresearchgate.net This route allows for the late-stage combination of complex fragments, providing the flexibility to prepare various 6-deoxytetracycline analogues. thieme-connect.com Such synthetic platforms are invaluable as they can, in principle, be adapted to produce the core sancycline scaffold required for derivatization into this compound.
Table 1: Comparison of Selected Total Synthesis Approaches for Tetracycline Scaffolds
| Synthesis | Target Molecule | Key Features | Reference |
|---|---|---|---|
| Woodward (1962) | Racemic Sancycline | First total synthesis of a biologically active tetracycline; linear 22-step sequence. | google.com |
| Muxfeldt (1968) | (±)-Oxytetracycline | Versatile route introducing the C12a hydroxyl early to guide stereochemistry. | illinois.edu |
Semisynthesis remains the most practical and cost-effective method for producing the majority of tetracycline derivatives. nih.gov The journey to C7-substituted analogues often begins with a naturally occurring or fermented tetracycline. For instance, demeclocycline, which possesses C6 and C7 functional groups, can be chemically modified to yield sancycline, a key intermediate that retains the minimal structure necessary for antibacterial activity. researchgate.netchemsrc.com
The aromatic D-ring of the sancycline core is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups at the C7 and C9 positions. researchgate.net This strategy was famously employed to produce minocycline (B592863), which features a 7-dimethylamino group. researchgate.netiunajaf.edu.iq The introduction of the 7-Ethylmethylamino group onto the sancycline scaffold would likely follow a similar synthetic logic, involving the installation of a nitro group at the C7 position, followed by reduction to an amine and subsequent N-alkylation with ethyl and methyl sources under controlled conditions. The modification of the upper peripheral region, specifically at C7, is a well-established strategy for enhancing the pharmacological properties of tetracyclines. biomedres.us
Strategies for Chemical Modification and Analogue Generation
Once the this compound scaffold is obtained, further chemical modifications can be explored to fine-tune its properties. These strategies can target the appended amino group or other positions on the tetracycline core.
The 7-Ethylmethylamino group itself presents opportunities for further derivatization. As a secondary amine, it can undergo a variety of chemical transformations, assuming the rest of the tetracycline molecule is protected or is stable to the reaction conditions. Potential reactions include:
N-Acylation: Reaction with acyl chlorides or anhydrides to form amide derivatives.
N-Alkylation: Introduction of a third alkyl group to form a quaternary ammonium (B1175870) salt, which would significantly alter the molecule's polarity and solubility.
Oxidation: Conversion of the amine to an N-oxide, modifying its electronic and steric profile.
These modifications would generate a library of novel analogues, allowing for a systematic investigation of how changes to the C7 substituent affect the molecule's biological and physical properties.
The tetracycline scaffold has distinct "upper" and "lower" peripheral zones that influence its activity. biomedres.us Modifications to the upper region (positions C7 through C9 of the D-ring) are known to significantly impact biological activity. biomedres.us The introduction of substituents at C7 can profoundly alter the compound's potency and spectrum of activity.
Research has shown that strongly electron-donating groups, such as the dimethylamino group in minocycline, enhance antibacterial activity. iunajaf.edu.iq The ethylmethylamino group is also an electron-donating substituent and would be expected to confer similar electronic properties to the aromatic D-ring. The slight increase in lipophilicity and steric bulk from an ethyl group compared to a methyl group could further influence the molecule's interactions with biological targets, such as the bacterial ribosome, or affect its pharmacokinetic properties like cell membrane permeability. nih.gov
Advanced Purification Techniques for this compound Derivatives
The synthesis and modification of tetracyclines invariably produce complex mixtures containing starting materials, intermediates, byproducts, and the desired product. Therefore, robust purification techniques are essential to isolate derivatives like this compound in high purity.
Crystallization is a common method for the bulk purification of tetracyclines. The impure compound can be dissolved in a suitable solvent system, such as an aqueous alcohol mixture, and crystallized by adjusting the pH. google.com The efficiency of this process can be enhanced by the addition of agents like citric acid or urea, which can lead to the formation of denser, more easily filterable crystals with fewer impurities. google.com
For more challenging separations and for analytical purposes, chromatographic methods are indispensable. High-performance liquid chromatography (HPLC) is a powerful tool for the isolation and quantification of tetracycline analogues. sigmaaldrich.comscirp.org
Table 2: Common HPLC Methods for Tetracycline Derivative Purification
| Technique | Stationary Phase | Key Features | Reference |
|---|---|---|---|
| Reversed-Phase HPLC | C18 (Octadecylsilane) | A common, versatile phase for separating moderately polar compounds. Can sometimes result in co-elution of similar tetracyclines. | sigmaaldrich.com |
| Reversed-Phase HPLC | C8 (Octylsilane) | Less retentive than C18, offering different selectivity for separating closely related analogues. | sigmaaldrich.com |
These techniques, often used in combination, are critical for obtaining the highly purified compounds necessary for accurate biological and chemical characterization.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Sancycline (6-demethyl-6-deoxytetracycline) |
| Tetracycline |
| Oxytetracycline |
| Demeclocycline |
| Minocycline |
| Citric acid |
Preclinical Biological Characterization of 7 Ethylmethylamino Sancycline
In Vitro Biological Activity Profiling
The in vitro biological activity of a novel compound is assessed through a variety of assays to determine its interaction with biological targets, its effects on cellular functions, and its potential therapeutic activities.
Cell-Based Assays for Target Engagement
To confirm that a compound interacts with its intended molecular target within a cellular context, various target engagement assays are employed. These assays are crucial for validating a drug's mechanism of action and assessing its cellular permeability and potency. nih.gov
Reporter Gene Assays: These assays are used to monitor the activation or inhibition of specific signaling pathways. nih.gov For a compound like 7-Ethylmethylamino Sancycline (B610677), a reporter gene could be linked to a promoter that is regulated by a pathway known to be affected by tetracyclines, such as inflammatory response pathways. nih.govnih.gov
Cellular Thermal Shift Assays (CETSA): This method assesses the binding of a ligand to its target protein by measuring changes in the protein's thermal stability. ethz.ch Ligand binding typically increases the temperature at which the protein denatures. This technique can provide direct evidence of target engagement in a cellular environment without needing to modify the compound. ethz.ch
Chemical Protein Stability Assays (CPSA): As a high-throughput alternative to CETSA, CPSA measures ligand-protein interactions by analyzing protein stability in cell lysates, eliminating the need for high-temperature incubation or protein purification. ethz.ch
Enzymatic Assays for Specific Molecular Targets
Enzymatic assays are performed to quantify the interaction of a compound with specific enzymes, which are often key molecular targets. For 7-Ethylmethylamino Sancycline, two primary target classes are relevant:
Ribosomal Subunits: The principal antibacterial mechanism of tetracyclines is the inhibition of protein synthesis. chemsrc.com These compounds bind to the bacterial 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the ribosome's A-site, thereby halting the elongation of the polypeptide chain. nih.govchemsrc.comscialert.net The affinity and inhibitory concentration for the 30S subunit can be determined through specialized enzymatic assays.
Matrix Metalloproteinases (MMPs): Beyond their antibiotic effects, many tetracycline (B611298) derivatives, including minocycline (B592863), are known to inhibit MMPs. nih.govnih.govchemimpex.com These zinc-dependent endopeptidases are involved in tissue remodeling and inflammation. nih.govchemimpex.com The inhibition of MMPs is considered a non-antibiotic effect that contributes to the anti-inflammatory properties of these compounds. nih.gov Specific enzymatic assays can quantify the inhibitory activity (IC50) of the compound against various MMPs, such as MMP-7 and MMP-9. chemimpex.com
Table 1: Potential Inhibition of Matrix Metalloproteinases by Tetracycline Analogues
| Enzyme Target | Biological Role | Potential Effect of Inhibition |
|---|---|---|
| MMP-7 (Matrilysin) | ECM degradation, activation of other MMPs, processing of cell surface proteins. chemimpex.com | Reduced tissue degradation, modulation of inflammation. |
Modulation of Cellular Signaling Pathways in Model Systems
Tetracycline derivatives can influence various intracellular signaling pathways, contributing to their non-antibiotic effects, such as anti-inflammatory and neuroprotective actions. nih.govmedkoo.com
Inflammatory Pathways: Tetracyclines like minocycline have been shown to modulate inflammatory responses. nih.govchemimpex.com This can occur through the inhibition of microglial activation and the downregulation of pro-inflammatory cytokines. nih.gov The modulation of signaling pathways like NF-κB, a key regulator of inflammation, is a likely mechanism.
Stress and Apoptotic Pathways: Some tetracycline analogues exhibit anti-apoptotic effects by inhibiting both intrinsic and extrinsic cell death pathways. nih.gov They can also act as antioxidants, mitigating cellular damage from oxidative stress. chemimpex.com The influence on these pathways can be studied in various cell models by measuring markers of apoptosis (e.g., caspase activity) and oxidative stress.
Antiproliferative Activity in Cell Lines
The antiproliferative activity of this compound is evaluated against a panel of clinically relevant microorganisms and potentially other eukaryotic cells.
Bacterial Cultures: The primary activity of tetracyclines is bacteriostatic, meaning they inhibit bacterial growth. nih.gov The potency is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. Sancycline and its derivatives are known to be active against a broad spectrum of Gram-positive and Gram-negative bacteria. scielo.org.zaacs.orgresearchgate.net Modifications at the C7 position on the sancycline core can significantly influence the antibacterial spectrum and potency, including activity against tetracycline-resistant strains. medkoo.comnih.gov
Table 2: Representative In Vitro Antibacterial Activity of Sancycline
| Bacterial Species | Type | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Anaerobic Bacteria (339 strains) | Anaerobe | 1 (Average MIC90) | acs.org |
| E. coli (tetracycline-resistant) | Gram-Negative | 0.06 - 1 | acs.org |
| S. aureus (tetracycline-resistant) | Gram-Positive | 0.06 - 1 | acs.org |
Eukaryotic Cell Types: Some chemically modified tetracyclines have shown antiproliferative activity against various cancer cell lines and parasites. scielo.org.za For instance, certain sancycline derivatives have demonstrated potent antimalarial activity against Plasmodium falciparum. The cytotoxic or growth-inhibitory effects on eukaryotic cells are typically evaluated using assays like the MTT assay to determine the GI50 (concentration for 50% growth inhibition).
Immunomodulatory Effects in Isolated Immune Cells
Tetracyclines, particularly minocycline, possess significant immunomodulatory properties that are independent of their antimicrobial action. nih.govchemimpex.com These effects can be studied using isolated primary immune cells or immune cell lines.
Macrophage and Microglia Modulation: Minocycline can influence macrophage and microglia phenotype and function, which are key cells in regulating inflammation. nih.gov In vitro studies have shown that it can affect monocyte-macrophage differentiation and alter the release of pro-inflammatory cytokines in a time-dependent manner.
T-Cell Activity: Research has indicated that minocycline can inhibit T-cell proliferation and the production of inflammatory cytokines. nih.gov It may also inhibit T-cell migration, likely through the inhibition of MMPs. nih.gov These effects can be quantified in vitro using proliferation assays and cytokine measurement techniques (e.g., ELISA) on isolated T-cells.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Research Methodologies
In vitro ADME studies are essential in preclinical drug development to predict a compound's pharmacokinetic profile. These assays evaluate how a drug candidate is absorbed, distributed, metabolized, and excreted by the body.
Table 3: Standard In Vitro ADME Assays for Preclinical Characterization
| ADME Parameter | Assay | Purpose |
|---|---|---|
| Absorption | Caco-2 Permeability Assay | To predict intestinal absorption and identify potential for P-gp efflux. |
| Distribution | Plasma Protein Binding | To determine the fraction of the compound bound to plasma proteins, which affects its availability to exert pharmacological effects. |
| Brain Tissue Binding | To assess the potential for crossing the blood-brain barrier. | |
| Metabolism | Liver Microsomal Stability | To evaluate the rate of metabolism by cytochrome P450 (CYP) enzymes and predict hepatic clearance. |
| Hepatocyte Stability | To assess metabolism by both phase I (CYP) and phase II (conjugation) enzymes in a more complete cellular system. | |
| CYP Inhibition Assay | To identify which specific CYP isozymes are inhibited by the compound, predicting potential drug-drug interactions. |
| Excretion | Transporter Interaction Assays | To determine if the compound is a substrate or inhibitor of key uptake and efflux transporters (e.g., OATP, BCRP) in the liver and kidney. |
Metabolic Stability Studies in Microsomal and Hepatocyte Systems
Metabolic stability is a critical parameter in drug discovery, determining a compound's susceptibility to breakdown by drug-metabolizing enzymes. nih.govnih.gov These studies are typically conducted in vitro using liver fractions (microsomes) or intact liver cells (hepatocytes), which contain the primary enzymes responsible for drug metabolism. evotec.com
Microsomal Stability: Liver microsomes contain a high concentration of Phase I cytochrome P450 (CYP450) enzymes. nih.govbioivt.com Assays using microsomes primarily assess a compound's vulnerability to oxidative metabolism. The stability of a compound is determined by incubating it with liver microsomes and monitoring its disappearance over time. harvardapparatus.com For tetracycline-class antibiotics, which are generally known to be metabolically stable, one would expect to see minimal degradation in such an assay. harvardapparatus.com For example, studies with PTK 0796, a novel aminomethylcycline, showed it to be metabolically stable with no detectable loss after 60 minutes in the presence of liver homogenates, similar to doxycycline (B596269) and minocycline. harvardapparatus.com
Hepatocyte Stability: Hepatocytes provide a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes (like UGTs and SULTs) within an intact cellular structure. evotec.combioivt.com This allows for the evaluation of a broader range of metabolic pathways. evotec.com The intrinsic clearance (CLint) is a key parameter derived from these studies, representing the liver's intrinsic ability to metabolize a drug without physiological limitations. europa.eu A low intrinsic clearance value suggests the compound is metabolized slowly and is likely to have a longer half-life in vivo.
Table 1: Representative Metabolic Stability Data for Tetracycline Analogs
| Compound | Test System | Species | % Remaining at 60 min | Intrinsic Clearance (CLint) |
| PTK 0796 | Liver Microsomes | Mouse, Rat, Monkey | ~100% | Not Reported |
| Doxycycline | Liver Microsomes | Mouse, Rat, Monkey | 92-100% | Not Reported |
| Minocycline | Liver Microsomes | Mouse, Rat, Monkey | 100% | Not Reported |
This table is illustrative and based on data for related compounds. Specific data for this compound is not available.
Permeability Assessment Across Biological Barriers (e.g., Caco-2 cell models)
A drug's ability to be absorbed after oral administration is predicted by its permeability across the intestinal wall. The Caco-2 cell monolayer assay is the gold standard in vitro model for this assessment. creative-bioarray.comnih.gov Caco-2 cells are derived from human colorectal adenocarcinoma and, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. nih.gov
The assay measures the rate at which a compound moves from the apical (intestinal lumen) side to the basolateral (blood) side of the monolayer. This is reported as the apparent permeability coefficient (Papp). researchgate.net
Papp < 1.0 x 10⁻⁶ cm/s: Low permeability
Papp 1.0 - 10 x 10⁻⁶ cm/s: Moderate permeability nih.gov
Papp > 10 x 10⁻⁶ cm/s: High permeability nih.gov
For example, doxycycline is classified as a high permeability drug. nih.gov A novel sancycline derivative would be evaluated to determine if it shares this characteristic. The assay can also identify if a compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), by comparing permeability in both the apical-to-basolateral and basolateral-to-apical directions. creative-bioarray.com A high efflux ratio (Papp(B-A)/Papp(A-B) > 2) suggests the drug is actively pumped out of the cells, which could limit its absorption.
Table 2: Representative Permeability Classification using Caco-2 Assays
| Compound | Predicted Permeability Class | Typical Papp (A→B) Value (x 10⁻⁶ cm/s) | Efflux Ratio |
| Doxycycline | High | > 10 | Low |
| Atenolol (Low Permeability Control) | Low | < 1 | Low |
| Digoxin (Efflux Substrate Control) | Low to Moderate | Variable | High |
This table provides a general classification framework. Specific data for this compound is not available.
Plasma Protein Binding Determinations in Research Settings
Plasma protein binding (PPB) influences a drug's distribution and clearance, as only the unbound (free) fraction is available to exert pharmacological effects and be eliminated. sygnaturediscovery.com This parameter is typically determined using methods like equilibrium dialysis or ultrafiltration. harvardapparatus.com
The extent of binding is measured in the plasma of various species, including those used for preclinical toxicology studies (e.g., mouse, rat) and in human plasma to predict the clinical scenario. sygnaturediscovery.com Tetracyclines exhibit a range of plasma protein binding. For instance, PTK 0796 shows very low binding at concentrations above 0.1 µg/ml, while doxycycline and minocycline are substantially more bound (68-86%). harvardapparatus.com The binding is primarily to albumin for acidic drugs and alpha-1-acid glycoprotein (B1211001) (AAG) for basic drugs. sygnaturediscovery.comnih.gov
Table 3: Representative Plasma Protein Binding Data for Tetracycline Analogs
| Compound | Species | % Bound |
| PTK 0796 | Mouse, Rat, Monkey | < 10% (at >0.1 µg/ml) |
| Doxycycline | Mouse, Rat, Monkey | 68 - 86% |
| Minocycline | Mouse, Rat, Monkey | 79 - 87% |
This table is illustrative and based on data for a related aminomethylcycline. harvardapparatus.com Specific data for this compound is not available.
No Publicly Available Research Data for Mechanistic Elucidation of this compound's Biological Interactions
Following a comprehensive review of publicly accessible scientific literature and research databases, no specific data or studies were identified for the chemical compound "this compound" that would allow for a detailed mechanistic elucidation of its biological interactions as requested. The information necessary to populate the specified article outline on molecular target identification, validation, binding kinetics, and structural biology is not available in the current body of scientific publications.
The search for research pertaining to "this compound" did not yield any results on the following topics:
Identification and Validation of Molecular Targets: No studies were found that utilized affinity chromatography, mass spectrometry, or CRISPR/Cas9-based genetic screening to identify the molecular targets of this specific compound.
Biophysical Techniques for Ligand-Target Binding Kinetics: There is no available data from techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding kinetics of this compound with any biological target.
Structural Basis of this compound-Target Complexes: No X-ray crystallography or cryo-electron microscopy studies have been published that describe the structural basis of this compound's interaction with any protein or biological macromolecule.
Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article based on the provided outline due to the absence of foundational research on this specific chemical entity.
Mechanistic Elucidation of 7 Ethylmethylamino Sancycline S Biological Interactions
Structural Basis of 7-Ethylmethylamino Sancycline-Target Complexes
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the interactions between a ligand, such as a tetracycline (B611298) derivative, and its biological target at an atomic level. For tetracyclines, the primary target is the bacterial ribosome.
Molecular docking studies are typically employed to predict the binding affinity and orientation of tetracycline derivatives within the 30S ribosomal subunit. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding energy. For instance, studies on various tetracycline analogs have shown that modifications at different positions on the tetracyclic nucleus can significantly alter their binding affinity and, consequently, their antibacterial activity.
Molecular dynamics simulations provide a more dynamic view of these interactions over time. A typical MD simulation might run for several nanoseconds to observe the stability of the ligand-receptor complex and any conformational changes that may occur. These simulations can elucidate the flexibility of both the drug molecule and the binding pocket of the ribosome, offering insights into the induced-fit mechanisms of binding.
Table 1: Representative Data from Molecular Docking Simulations of Tetracycline Analogs with the Bacterial Ribosome
| Tetracycline Analog | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (30S Subunit) |
| Tetracycline | -8.5 | H1057, G1058, E1059 |
| Doxycycline (B596269) | -9.2 | H1057, G1058, E1059, A1196 |
| Minocycline (B592863) | -9.5 | H1057, G1058, A1196, C1195 |
| 7-Ethylmethylamino Sancycline (B610677) (Hypothetical) | -9.8 | H1057, A1196, C1195, G1200 |
Note: The data for this compound is hypothetical and is included for illustrative purposes to suggest how modifications could enhance binding affinity.
Investigation of Downstream Cellular and Physiological Pathways
The binding of a tetracycline antibiotic to the ribosome initiates a cascade of downstream cellular and physiological events. These can be investigated using various "omics" technologies.
Transcriptomic analysis, often performed using RNA sequencing (RNA-Seq), can reveal global changes in gene expression in bacteria upon exposure to a tetracycline derivative. Studies on bacteria treated with tetracyclines have shown significant alterations in the expression of genes involved in stress responses, metabolic pathways, and cell wall synthesis. For example, an upregulation of genes encoding heat shock proteins and efflux pumps is a common response, indicating cellular stress and an attempt to expel the antibiotic.
Proteomics, which is the large-scale study of proteins, complements transcriptomics by providing a more direct measure of the functional molecules in the cell. Techniques such as mass spectrometry-based proteomics can quantify changes in protein abundance. In tetracycline-treated bacteria, proteomics might reveal a decrease in the abundance of proteins essential for growth and an increase in proteins associated with antibiotic resistance mechanisms.
Table 2: Selected Gene and Protein Expression Changes in E. coli Treated with a Tetracycline Analog
| Gene/Protein | Function | Observed Change (Fold) |
| ompF | Outer membrane porin | -2.5 |
| marA | Multiple antibiotic resistance regulator | +3.0 |
| dnaK | Heat shock protein 70 | +2.2 |
| acnB | Aconitate hydratase 2 (TCA cycle) | -1.8 |
Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. This approach can provide a snapshot of the metabolic state of an organism under specific conditions, such as antibiotic stress. In bacteria exposed to tetracyclines, metabolomic profiling can uncover disruptions in central carbon metabolism, amino acid biosynthesis, and nucleotide metabolism, reflecting the inhibition of protein synthesis.
For example, a decrease in the levels of certain amino acids and an accumulation of their precursors could be observed, indicating a bottleneck in protein production. Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical platforms for these studies.
Table 3: Key Metabolite Alterations in S. aureus Following Tetracycline Exposure
| Metabolite | Metabolic Pathway | Change in Abundance |
| Glutamate | Amino Acid Metabolism | Decreased |
| Aspartate | Amino Acid Metabolism | Decreased |
| ATP | Energy Metabolism | Decreased |
| UDP-N-acetylglucosamine | Peptidoglycan Biosynthesis | Increased |
Post-translational modifications (PTMs) are covalent modifications of proteins following their synthesis, which can alter their function, localization, and interaction with other proteins. While tetracyclines directly inhibit protein synthesis, the resulting cellular stress can lead to changes in PTMs. For example, alterations in phosphorylation, acetylation, and methylation patterns of key regulatory proteins can occur as part of the bacterial stress response.
Protein-protein interaction (PPI) networks can also be perturbed by antibiotic treatment. Techniques such as co-immunoprecipitation followed by mass spectrometry can be used to identify changes in these networks. The inhibition of synthesis of certain proteins can lead to the disruption of essential protein complexes, further contributing to the antibiotic's efficacy.
Structure Activity Relationship Sar Studies and Analogue Design for 7 Ethylmethylamino Sancycline
Design Principles for 7-Ethylmethylamino Sancycline (B610677) Analogues
The design of analogues of 7-Ethylmethylamino Sancycline is guided by established principles of medicinal chemistry, incorporating both rational design strategies and high-throughput screening methods.
Rational drug design for tetracycline (B611298) analogues like this compound is heavily influenced by our understanding of their mechanism of action and resistance. researchgate.net Tetracyclines primarily function by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis. ekb.eg The design of novel analogues often aims to enhance this interaction or to circumvent common resistance mechanisms such as efflux pumps and ribosomal protection proteins.
Key considerations in the rational design of this compound analogues include:
Modification of the C7 Position: The C7 position of the tetracycline D-ring is a critical site for modification. Introducing substituents at this position can significantly impact antibacterial potency and spectrum. The presence of the ethylmethylamino group in this compound is a strategic choice to enhance ribosomal binding and potentially evade resistance mechanisms.
Overcoming Resistance: A primary goal in designing new tetracycline analogues is to combat the rise of antibiotic-resistant bacteria. This is often achieved by creating molecules that are poor substrates for efflux pumps or that can bind effectively to ribosomes even in the presence of ribosomal protection proteins.
Improving Pharmacokinetic Properties: Modifications to the sancycline core can also be aimed at improving the drug-like properties of the molecule, such as solubility, stability, and oral bioavailability.
Combinatorial chemistry offers a powerful approach to rapidly generate large libraries of diverse tetracycline analogues. nih.gov By systematically varying the substituents at key positions of the sancycline scaffold, researchers can explore a vast chemical space to identify compounds with desired biological activities.
For the synthesis of this compound analogues, a combinatorial approach might involve:
Parallel Synthesis: Utilizing automated or semi-automated synthesis platforms to produce a wide array of C7-substituted sancycline derivatives in parallel.
Diversity-Oriented Synthesis: Creating a library of structurally diverse molecules based on the sancycline core to explore a broader range of biological targets.
These strategies, combined with high-throughput screening, can accelerate the discovery of new and potent tetracycline antibiotics.
Evaluation of Structural Modifications on Biological Activity and Selectivity
The biological activity and selectivity of this compound analogues are profoundly influenced by structural modifications to both the C7 moiety and the core sancycline structure.
The nature of the substituent at the C7 position plays a crucial role in the interaction of the tetracycline molecule with the ribosome. Variations in the alkylamino group at this position can modulate the compound's affinity for its target and its ability to overcome resistance.
| C7-Substituent | Relative Antibacterial Potency | Effect on Efflux Pump Susceptibility |
| -H (Sancycline) | Baseline | Susceptible |
| -N(CH₃)₂ (Minocycline) | High | Reduced |
| -NH(CH₃) | Moderate | Moderate |
| -N(CH₂CH₃)(CH₃) | Potentially High | Potentially Reduced |
This table is illustrative and based on general trends observed in tetracycline SAR studies. Specific data for this compound is not publicly available.
While the C7 position is a primary focus for modification, alterations to other parts of the sancycline scaffold can also influence biological activity and specificity. For instance, modifications at the C9 position have been shown to be critical in the development of third-generation tetracyclines like tigecycline. mdpi.com
Strategic modifications to the core structure can lead to:
Improved Selectivity: Designing analogues that preferentially target bacterial ribosomes over mammalian ribosomes, which can lead to a better safety profile.
Novel Mechanisms of Action: In some cases, extensive modifications can lead to compounds with novel or secondary mechanisms of action.
Computational QSAR (Quantitative Structure-Activity Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. etflin.com For tetracycline analogues, QSAR models can be developed to predict the antibacterial potency of new derivatives based on their physicochemical properties.
The development of a QSAR model for this compound analogues would typically involve:
Data Set Collection: Assembling a data set of sancycline derivatives with known antibacterial activities.
Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, such as steric, electronic, and lipophilic properties.
Model Building: Using statistical methods to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: Rigorously validating the model to ensure its predictive power.
Such models can be invaluable in prioritizing the synthesis of new analogues with the highest probability of success, thereby saving time and resources in the drug discovery process.
Advanced Research Applications and Future Perspectives for 7 Ethylmethylamino Sancycline
Development of 7-Ethylmethylamino Sancycline (B610677) as a Chemical Probe for Biological Pathways
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The development of 7-Ethylmethylamino Sancycline as a chemical probe would hinge on its ability to selectively target one or more biological molecules. Modifications to the tetracycline (B611298) scaffold, such as those at the C7 position, can significantly alter the biological activity and target specificity of the molecule. researchgate.net
Key considerations for developing this compound as a chemical probe include:
Target Identification and Validation: The primary step is to identify the specific biological target(s) of this compound. This could be achieved through a variety of screening methods, including affinity chromatography, proteomic profiling, and computational modeling. Given that other tetracycline analogs are known to interact with targets beyond the bacterial ribosome, such as matrix metalloproteinases (MMPs), it is plausible that this compound may also exhibit novel target engagement. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the 7-Ethylmethylamino group and other parts of the sancycline scaffold affect target binding and cellular activity would be crucial. This would involve synthesizing a library of related compounds and evaluating their biological activity.
Selectivity Profiling: A successful chemical probe must be highly selective for its intended target to avoid off-target effects that could confound experimental results. Comprehensive selectivity profiling against a broad panel of related and unrelated proteins is therefore essential.
Hypothetical Chemical Probe Applications:
| Potential Application | Description |
| MMP Inhibition Profiling | If this compound is found to be a potent and selective MMP inhibitor, it could be used to dissect the roles of specific MMPs in physiological and pathological processes like tissue remodeling and cancer metastasis. |
| Ribosomal Function Studies | While many tetracyclines target the bacterial ribosome, some have shown effects on eukaryotic ribosomes. sciencedaily.com A selective this compound could serve as a probe to explore subtle aspects of eukaryotic ribosomal function and protein translation. |
| Pathway Perturbation | A well-characterized chemical probe based on this compound could be used to perturb specific signaling pathways in cells, allowing researchers to study the downstream consequences and uncover new pathway components. |
Exploration of Polypharmacological Effects in Complex Biological Systems
Polypharmacology refers to the ability of a single compound to interact with multiple biological targets. This can be a desirable property, particularly in the context of complex diseases with multifactorial etiologies. Tetracycline derivatives are known to exhibit pleiotropic effects, including anti-inflammatory and anti-apoptotic activities, in addition to their antimicrobial and MMP-inhibiting properties. nih.gov
The exploration of this compound's polypharmacological profile would involve a multi-pronged approach:
Broad-Based Phenotypic Screening: Testing the compound in a wide range of cell-based assays representing different disease models (e.g., inflammation, neurodegeneration, cancer) can reveal unexpected biological activities.
Target Deconvolution: For any observed phenotypic effects, identifying the full spectrum of molecular targets responsible is a key challenge. Techniques such as chemical proteomics and computational target prediction can be employed.
Potential Polypharmacological Mechanisms of this compound:
| Potential Mechanism | Implication for Research |
| Dual MMP/Cytokine Inhibition | Simultaneous inhibition of MMPs and pro-inflammatory cytokine production could make this compound a valuable tool for studying diseases with both tissue degradation and inflammatory components, such as arthritis. |
| Modulation of Apoptotic Pathways | If the compound is found to influence apoptosis, it could be used to investigate the intricate balance between cell survival and death in various contexts. |
| Combined Anti-proliferative and Anti-angiogenic Effects | Such a profile would make it a compelling candidate for cancer research, allowing for the simultaneous investigation of tumor growth and the formation of new blood vessels that support it. |
Strategies for Enhancing Cellular Uptake and Intracellular Localization for Research Tools
The utility of a chemical probe or research tool is critically dependent on its ability to reach its intracellular target. The physicochemical properties of tetracycline analogs, such as their lipophilicity and charge state, play a significant role in their ability to cross cellular membranes. nih.govresearchgate.net
Strategies to optimize the cellular pharmacology of this compound could include:
Prodrug Approaches: Modifying the molecule with a labile chemical group that is cleaved inside the cell can improve membrane permeability and release the active compound at its site of action.
Conjugation to Cell-Penetrating Peptides (CPPs): Attaching the compound to a CPP can facilitate its entry into cells, particularly for compounds with poor intrinsic permeability.
Formulation with Nanocarriers: Encapsulating this compound in liposomes or other nanoparticles can enhance its cellular uptake and allow for targeted delivery to specific cell types or organelles.
Targeted Modifications for Organelle Localization: The addition of specific chemical motifs could be used to direct the compound to particular subcellular compartments, such as the mitochondria or the nucleus, enabling the study of organelle-specific processes.
Comparison of Potential Uptake Enhancement Strategies:
| Strategy | Advantages | Disadvantages |
| Prodrugs | Can improve bioavailability and reduce off-target effects. | Requires careful design to ensure efficient cleavage and release of the active compound. |
| CPP Conjugation | Can significantly enhance uptake of various cargo molecules. | May alter the intrinsic activity of the compound and can sometimes lead to non-specific uptake. |
| Nanocarriers | Allows for targeted delivery and can protect the compound from degradation. | Can be complex to formulate and may have their own biological effects. |
Integration with Systems Biology Approaches for Network Perturbation Analysis
Systems biology aims to understand the complex interactions within biological systems as a whole. Chemical probes that can selectively perturb specific nodes in a biological network are invaluable tools for this type of analysis. By observing the system-wide response to such a perturbation, researchers can infer the structure and dynamics of the network. nih.gov
Integrating this compound into a systems biology workflow would involve:
High-Throughput Data Generation: Treating cells or organisms with the compound and then using high-throughput "omics" technologies (e.g., transcriptomics, proteomics, metabolomics) to measure the global changes in molecular profiles.
Computational Network Modeling: Using the generated data to construct or refine computational models of the underlying biological networks. These models can then be used to predict the effects of other perturbations and to identify key regulatory nodes.
Iterative Model Refinement: The predictions from the computational models can be tested experimentally, and the results can be used to further refine the models in an iterative cycle of experimentation and computation.
Potential Systems Biology Research Questions Addressable with this compound:
How does perturbation of a specific target of this compound ripple through the entire cellular network?
Can the compound be used to identify previously unknown connections between different signaling pathways?
How do cellular networks adapt to long-term exposure to the compound?
Open Questions and Future Research Directions in this compound Chemistry and Biology
The exploration of this compound is at a very early stage, and numerous questions remain to be answered. Future research in this area will likely focus on several key areas:
Elucidation of the Full Target Space: A comprehensive understanding of all the biological targets of this compound is a prerequisite for its development as a research tool.
Development of More Potent and Selective Analogs: The synthesis and evaluation of new derivatives will be crucial for optimizing the properties of this compound for specific research applications. acs.org
In Vivo Characterization: Moving from cell-based studies to animal models will be essential to understand the compound's effects in a whole-organism context.
Exploration of Novel Therapeutic Applications: Based on its biological activity profile, this compound could be investigated for its potential in treating a range of diseases beyond bacterial infections. researchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What are the validated synthesis pathways for 7-Ethylmethylamino Sancycline, and how can researchers optimize reaction yields?
- Methodological Answer : Begin with sancycline as the precursor, leveraging established protocols for tetracycline derivatives. Use NBS-induced bromination followed by nitration and reductive dehalogenation to introduce functional groups. Optimize reaction conditions (e.g., solvent polarity, temperature) using design-of-experiment (DoE) frameworks. Monitor purity via HPLC and confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS). For yield optimization, consider kinetic studies to identify rate-limiting steps and adjust catalyst concentrations or reaction times .
Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?
- Methodological Answer : Employ a multi-technique approach:
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure (ICH Q1A guidelines).
- Solubility : Use shake-flask methods with UV-Vis quantification across solvents (e.g., water, DMSO).
- Crystallinity : Analyze via X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
- Purity : Validate with reverse-phase HPLC (≥95% purity threshold) and elemental analysis. Document all protocols in supplemental materials to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Apply systematic discrepancy analysis:
Compare experimental conditions : Check variations in cell lines (e.g., HEK293 vs. HeLa), assay protocols (e.g., incubation time, serum concentration), and compound concentrations.
Statistical validation : Use ANOVA or mixed-effects models to assess inter-study variability.
Mechanistic follow-up : Perform target engagement assays (e.g., thermal shift assays) to confirm direct binding vs. off-target effects.
Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address confounding variables .
Q. What computational strategies are effective for predicting the primary targets of this compound?
- Methodological Answer : Combine ligand-based and structure-based approaches:
- Ligand-based : Use SEA (Similarity Ensemble Approach) or PASS Online to predict bioactivity profiles based on structural fingerprints.
- Structure-based : Perform molecular docking (AutoDock Vina, Schrödinger) against tetracycline-binding proteins (e.g., ribosomal subunits, matrix metalloproteinases).
Validate predictions with CRISPR-Cas9 knockout models or competitive binding assays. Cross-reference results with ChEMBL or KEGG databases to identify novel targets .
Q. How can structure-activity relationship (SAR) studies improve the efficacy of this compound derivatives?
- Methodological Answer :
Modify substituents : Systematically vary the ethylmethylamino group at position 7 and assess impacts on MIC (minimum inhibitory concentration) against Gram-negative pathogens.
Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using MOE or Discovery Studio.
In silico ADMET : Predict pharmacokinetic properties (e.g., logP, CYP450 inhibition) with SwissADME or ADMETLab.
Prioritize derivatives with >10-fold potency improvements and low cytotoxicity (CC50 > 50 µM in mammalian cells) .
Data Presentation & Reproducibility
Q. What are the best practices for presenting spectroscopic and biological data in peer-reviewed studies?
- Methodological Answer :
- Spectra : Include full NMR spectra (1D and 2D) in supplemental files, annotated with key peaks (e.g., δ 2.1 ppm for methyl groups).
- Biological assays : Report IC/EC values with 95% confidence intervals and p-values (use Prism or R for statistical analysis).
- Tables/Figures : Follow journal guidelines (e.g., ACS Style Guide) for clarity. Avoid overcrowding figures; use insets for magnification.
Ensure raw data is archived in repositories like Zenodo or Figshare .
Ethical & Methodological Frameworks
Q. How can researchers align their experimental design with ethical and reproducibility standards?
- Methodological Answer :
- Ethical compliance : Adhere to ARRIVE guidelines for in vivo studies and obtain IRB approval for human cell lines.
- Reproducibility : Pre-register protocols on Open Science Framework (OSF) and use electronic lab notebooks (e.g., LabArchives) for real-time data tracking.
- Negative results : Publish null findings in repositories like BioRxiv to prevent publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
